Tert-butyl [4-(methylamino)benzyl]carbamate
CAS No.: 697306-51-7
Cat. No.: VC6698776
Molecular Formula: C13H20N2O2
Molecular Weight: 236.315
* For research use only. Not for human or veterinary use.
![Tert-butyl [4-(methylamino)benzyl]carbamate - 697306-51-7](/images/structure/VC6698776.png)
Specification
CAS No. | 697306-51-7 |
---|---|
Molecular Formula | C13H20N2O2 |
Molecular Weight | 236.315 |
IUPAC Name | tert-butyl N-[[4-(methylamino)phenyl]methyl]carbamate |
Standard InChI | InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-5-7-11(14-4)8-6-10/h5-8,14H,9H2,1-4H3,(H,15,16) |
Standard InChI Key | SSFHZITVVKTCQB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC |
Introduction
Chemical Structure and Molecular Characteristics
Tert-Butyl [4-(methylamino)benzyl]carbamate belongs to the class of N-protected carbamates, featuring a benzyl group substituted with a methylamino (–NHCH₃) group at the 4-position of the aromatic ring. The Boc group (–OC(O)N(C(CH₃)₃)) is linked to the benzylamine nitrogen, rendering the compound a stable intermediate for further transformations.
Molecular Formula and Weight
The molecular formula is C₁₃H₂₀N₂O₂, derived from the tert-butyl group (C₄H₉), the carbamate moiety (O₂N), and the 4-(methylamino)benzyl subunit (C₇H₁₀N). The molecular weight is 236.31 g/mol, consistent with structurally similar compounds such as tert-Butyl [4-(aminomethyl)benzyl]carbamate (CAS 108468-00-4) .
Structural Analogues and Comparative Analysis
Comparative analysis with related carbamates reveals key similarities and differences:
The presence of the methylamino group in Tert-butyl [4-(methylamino)benzyl]carbamate introduces steric and electronic effects distinct from analogs with formyl or aminomethyl substituents, influencing reactivity and solubility .
Synthesis and Reaction Mechanisms
Traditional Carbamate Synthesis
Carbamates are typically synthesized via the reaction of amines with chloroformates or through the Curtius rearrangement of acyl azides . For Tert-butyl derivatives, the Boc protection strategy is widely employed.
Boc Protection of Amines
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, primary amines react with Boc anhydride in the presence of a base such as sodium hydroxide or cesium carbonate to form stable carbamates . Applied to 4-(methylamino)benzylamine, this method would yield the target compound:
This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, followed by deprotonation .
Advanced Methodologies
Recent advances emphasize atom-economical approaches, such as the three-component coupling of amines, CO₂, and alkyl halides. For instance, cesium carbonate and tetrabutylammonium iodide (TBAI) facilitate the incorporation of CO₂ into amine substrates, followed by alkylation to form carbamates . Applied to 4-(methylamino)benzylamine, this method could streamline synthesis:
TBAI enhances reaction efficiency by stabilizing intermediates through ion pairing, minimizing overalkylation .
Physicochemical Properties
Thermal Stability and Phase Behavior
Analogous tert-butyl carbamates exhibit melting points between 64–68°C , suggesting that the target compound is likely a solid at room temperature. The Boc group’s steric bulk contributes to thermal stability, delaying decomposition until elevated temperatures (>200°C) .
Solubility and Reactivity
The compound is expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carbamate’s polarity, while limited solubility in water aligns with hydrophobic tert-butyl and aromatic groups. The methylamino group’s basicity (pKa ~10) permits protonation under acidic conditions, altering solubility and reactivity .
Applications in Organic and Pharmaceutical Chemistry
Protective Group in Peptide Synthesis
The Boc group is a cornerstone of amine protection strategies, enabling selective reactions at other functional groups. For example, in peptide synthesis, Boc-protected intermediates prevent unwanted side reactions during coupling steps .
Intermediate for Pharmaceutical Agents
Carbamates are pivotal in synthesizing protease inhibitors and antiviral agents. For instance, tert-butyl carbamates are precursors to atazanavir impurities, underscoring their role in drug development . The methylamino substituent in Tert-butyl [4-(methylamino)benzyl]carbamate could serve as a handle for further functionalization in bioactive molecules.
Cross-Coupling Reactions
The compound’s aromatic ring and protected amine make it a candidate for Suzuki-Miyaura couplings, enabling the construction of biaryl structures prevalent in medicinal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume